molecular formula C20H16O5 B190552 Alpinumisoflavone CAS No. 34086-50-5

Alpinumisoflavone

Cat. No. B190552
CAS RN: 34086-50-5
M. Wt: 336.3 g/mol
InChI Key: RQAMSFTXEFSBPK-UHFFFAOYSA-N
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Description

Alpinumisoflavone is a member of isoflavanones and is a natural product found in Maclura pomifera, Ficus nervosa, and other organisms . It has a role as a metabolite .


Synthesis Analysis

The synthesis of Alpinumisoflavone involves the use of polyhydric phenols and p-substituted phenylacetic acid derivatives as the major reactants . The target compounds are synthesized through a multi-step process .


Molecular Structure Analysis

The molecular structure of Alpinumisoflavone is characterized by a fused tricyclic system that contains an approximately planar benzopyrone ring fragment . The six-membered pyran ring adopts a half-chair conformation . Both ring systems show an out-of-plane twist .


Chemical Reactions Analysis

Alpinumisoflavone has been shown to inhibit viability and regulate the MAPK/PI3K pathway in Hep3B and Huh7 cells . It can depolarize the mitochondrial membrane potential and suppress mitochondrial respiration in HCC cells .


Physical And Chemical Properties Analysis

Alpinumisoflavone has a molecular formula of C20H16O5 and a molecular weight of 336.3 g/mol . It is recommended to be stored at -20°C for 3 years in powder form and at -80°C for 6 months in solvent .

Scientific Research Applications

  • Anticancer Properties in Ovarian Cancer : Alpinumisoflavone has shown anti-proliferative effects in human ovarian cancer cells, including inducing late apoptosis and disrupting mitochondrial membrane potential. It also affects the PI3K/AKT, MAPK, and endoplasmic reticulum stress regulatory signaling pathways, leading to cell death in ovarian cancer cells (Hong, Ham, Song, & Lim, 2022).

  • Inhibition of Osteoclast Differentiation and Osteoprotective Effect : In a study on mice, Alpinumisoflavone was found to suppress osteoclast differentiation and exert osteoprotective effects against bone loss due to ovariectomy. This involved attenuating RANKL-induced activation of p38, ERK, and JNK pathways (Cong, Zhou, & Yin, 2017).

  • Multiple Therapeutic Potentials : Alpinumisoflavone possesses a range of pharmacological effects including antiosteoporotic, antioxidant and anti-inflammatory, antimicrobial, anticancer, estrogenic and antiestrogenic, antidiabetic, and neuroprotective properties (Ateba, Mvondo, Djiogue, Zingué, Krenn, & Njamen, 2019).

  • Anti-Cancer Effect on Hepatocellular Carcinoma : It has shown promise in inhibiting hepatocellular carcinoma cell growth and metastasis via NLRP3 inflammasome-mediated pyroptosis and autophagy induction (Zhang et al., 2020).

  • Impairment of Mitochondrial Respiration in Hepatocellular Carcinoma Cells : Alpinumisoflavone can depolarize mitochondrial membrane potential, suppress mitochondrial respiration, and induce mitochondria-mediated apoptosis in hepatocellular carcinoma cells (Jang, Ham, Song, Song, & Lim, 2022).

  • Anti-Metastatic Effect in Melanoma : It has been shown to inhibit metastasis in melanoma by modulating COX-2 expression, at least in part, through targeting the miR-124/SphK1 axis (Gao, Chang, Wang, Ban, & Zhang, 2017).

  • Pharmacokinetic and Toxicity Evaluation : Alpinumisoflavone-loaded polymeric micelles were studied for improved bioavailability and evaluated for toxicity in vivo, showing no severe toxicity (Jo, Jo, Lee, Park, Kim, Hong, Chung, Lee, & Shin, 2019).

  • Anti-Inflammatory Effects in Lung Injury : Demonstrated protective effects against pulmonary inflammation, suppressing production of pro-inflammatory mediators and upregulating anti-oxidative enzymes (Li, Liang, Sheu, Huang, Chao, Kuo, & Huang, 2018).

Safety And Hazards

When handling Alpinumisoflavone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMSFTXEFSBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187683
Record name Alpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpinumisoflavone

CAS RN

34086-50-5
Record name Alpinumisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34086-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpinumisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPINUMISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
909
Citations
SB Ateba, MA Mvondo, S Djiogue, S Zingué… - Frontiers in …, 2019 - frontiersin.org
Over the last decade, several studies demonstrated that prenylation of flavonoids enhances various biological activities as compared to the respective nonprenylated compounds. In line …
Number of citations: 29 www.frontiersin.org
H Jang, J Ham, J Song, G Song, W Lim - Antioxidants, 2022 - mdpi.com
… alpinumisoflavone on HCC using human liver cancer cell lines, Hep3B and Huh7. Our results confirmed that alpinumisoflavone … We also verified that alpinumisoflavone can depolarize …
Number of citations: 2 www.mdpi.com
Y Zhang, H Yang, M Sun, T He, Y Liu, X Yang… - Pharmacological …, 2020 - Springer
Aim This research aims to explore the effect of alpinumisoflavone (AIF) as an anti-cancer drug for the treatment of patients with hepatocellular carcinoma (HCC). Methods Cell counting …
Number of citations: 57 link.springer.com
T Hong, J Ham, G Song, W Lim - Pharmaceutics, 2022 - mdpi.com
… verified that alpinumisoflavone inhibited ovarian … alpinumisoflavone regulates cell growth and programmed cell death in human OC. We demonstrated the effects of alpinumisoflavone …
Number of citations: 6 www.mdpi.com
C Noccioli, L Meini, MC Loi, D Potenza, L Pistelli - Phytochemistry Letters, 2011 - Elsevier
The aerial parts of Genista pichisermolliana Valsecchi (Fabaceae), an endemic plant of Sardinia, were extracted in Soxhlet apparatus and purified by several chromatographic methods. …
Number of citations: 22 www.sciencedirect.com
S Namkoong, TJ Kim, IS Jang, KW Kang… - Biological and …, 2011 - jstage.jst.go.jp
… Alpinumisoflavone (AIF) is isolated from Erythrina lysistemon and little is known about its biological functions. Alpinumisoflavone is reported to inhibit mouse brain monoamine oxidase …
Number of citations: 42 www.jstage.jst.go.jp
JJEK Harrison, Y Tabuchi, H Ishida… - … Section E: Structure …, 2008 - scripts.iucr.org
… -methylbut-2-en-1-yl)alpinumisoflavone are some of the solvent-extracted compounds from the … In the present work, single crystals of alpinumisoflavone suitable for X-ray diffraction were …
Number of citations: 3 scripts.iucr.org
T Wang, Y Jiang, L Chu, T Wu, J You - American journal of cancer …, 2017 - ncbi.nlm.nih.gov
Clear cell renal cell carcinoma (ccRCC) is the most common type of kidney cancer. The present study is aimed to investigate the role of alpinumisoflavone (AIF), a naturally occurring …
Number of citations: 27 www.ncbi.nlm.nih.gov
PY Li, YC Liang, MJ Sheu, SS Huang, CY Chao… - RSC …, 2018 - pubs.rsc.org
Alpinumisoflavone (AIF) is a plant-derived pyranoisoflavone that exhibits a number of pharmacological activities, but the protective effects of AIF against pulmonary inflammation are still …
Number of citations: 23 pubs.rsc.org
B Zhang, X Fan, Z Wang, W Zhu, J Li - Biomedicine & Pharmacotherapy, 2017 - Elsevier
… The following study investigates the potential radiosensitizing effect of alpinumisoflavone (AIF) and explores its underlying mechanisms in ESCC. Briefly, our results showed that AIF …
Number of citations: 30 www.sciencedirect.com

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